molecular formula C24H24N4O3 B5543623 (3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

Cat. No. B5543623
M. Wt: 416.5 g/mol
InChI Key: OKRJBCHVHJLPMS-YOTFRABOSA-N
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Description

Naphthyridines are a group of heterocyclic compounds with diverse biological activities. These compounds, including their derivatives, have been extensively studied for their antibacterial, antiviral, and anticancer properties. The compound appears to be a complex derivative of naphthyridine, designed potentially for enhanced biological activity or specificity.

Synthesis Analysis

Synthesis of complex naphthyridine derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group modifications. For example, Egawa et al. (1984) discussed the synthesis of pyridonecarboxylic acids as antibacterial agents, demonstrating the complexity of synthesizing naphthyridine derivatives with specific functional groups (Egawa et al., 1984).

Molecular Structure Analysis

The structural analysis of naphthyridine derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used. Nagarajan et al. (1994) reported on the structural elucidation of naphthyridine derivatives, highlighting the importance of detailed molecular characterization (Nagarajan et al., 1994).

Scientific Research Applications

Catalytic Applications

A study on Ru complexes, which shares structural similarity with the queried compound, explored their use in water oxidation, a crucial reaction for sustainable energy solutions. The complexes demonstrated significant oxygen evolution in aqueous solutions, highlighting their potential as catalysts in water oxidation reactions (Zong & Thummel, 2005).

Synthesis of Novel Heterocyclic Compounds

Research into the formation of new heterocyclic compounds through condensation reactions has led to the discovery of novel potential alkaloidal systems. These systems are of interest due to their potential biological activity and applications in drug discovery (Nagarajan et al., 1994).

Biomedical Applications

A comprehensive review of naphthyridines, a group of heterocyclic compounds, covered the synthesis methods and biomedical applications of these compounds. The review highlighted the significance of naphthyridines in providing ligands for various receptors in the body, indicating their importance in the development of pharmaceutical agents (Oliveras et al., 2021).

Antitumor Activity

The synthesis and evaluation of 5H-dibenzo[c,h]1,6-naphthyridin-6-ones for their topoisomerase I-targeting activity and potent cytotoxic activity against cancer cells illustrate the therapeutic potential of naphthyridine derivatives in cancer treatment (Ruchelman et al., 2003).

Antibacterial Agents

The synthesis of pyridonecarboxylic acids and their derivatives demonstrated strong antibacterial activity, showcasing the application of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).

properties

IUPAC Name

(1R,7S)-6-(7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-22(27-13-7-18-17(14-27)2-1-9-26-18)20-19-3-8-24(31-19)15-28(23(30)21(20)24)12-6-16-4-10-25-11-5-16/h1-5,8-11,19-21H,6-7,12-15H2/t19-,20?,21?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJBCHVHJLPMS-YOTFRABOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)C(=O)C3C4C=CC5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=CC=C2)C(=O)C3[C@@H]4C=C[C@]5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

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